Sonnerphenolic B

Breast Cancer Research Phenolic Selectivity Profiling Natural Product Screening

Sonnerphenolic B (CAS 1627516-10-2, C18H18O3, MW 282.3 g/mol) is a new phenolic compound first isolated and structurally elucidated from the leaves of the mangrove plant *Sonneratia ovata* in 2015. It belongs to the class of methoxyphenols and features a distinctive 1,4-pentadienyl substituted biphenyl core with defined (Z, R) stereochemistry.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
Cat. No. B12398489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonnerphenolic B
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O)O
InChIInChI=1S/C18H18O3/c1-3-14(15-7-9-16(19)10-8-15)6-4-13-5-11-18(21-2)17(20)12-13/h3-12,14,19-20H,1H2,2H3/b6-4-/t14-/m1/s1
InChIKeyGQCXCYCLJQYPDM-KXQLTZBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sonnerphenolic B: Procurement-Ready Overview for a New Phenolic from Sonneratia ovata


Sonnerphenolic B (CAS 1627516-10-2, C18H18O3, MW 282.3 g/mol) is a new phenolic compound first isolated and structurally elucidated from the leaves of the mangrove plant *Sonneratia ovata* in 2015 [1]. It belongs to the class of methoxyphenols and features a distinctive 1,4-pentadienyl substituted biphenyl core with defined (Z, R) stereochemistry [2]. The compound is commercially available for research purposes from multiple suppliers at typical purities ≥95% .

Structurally unique (Z,R)-pentadienyl methoxyphenol with defined stereochemistry
Reported inactivity in cell-based cytotoxicity and AChE inhibition assays supports control-compound workflows
Commercially available from multiple suppliers at typical purities ≥95% for reproducible research

Why Generic Phenolic Substitution is Inadvisable for Sonnerphenolic B-Based Research


Sonnerphenolic B cannot be simply interchanged with other phenolics from *Sonneratia ovata* or structurally similar lignans. In the primary discovery study, while co-isolated compounds 5, 6, and 23 exhibited moderate to weak cytotoxicity against MCF-7 breast cancer cells (IC50 values 146.9±9.0 μM, 114.5±7.2 μM, and 112.8±9.4 μM, respectively), Sonnerphenolic B (compound 2) was not reported to have cytotoxic activity in the same assays [1]. This divergent activity profile, stemming from its unique (Z,R)-pentadienyl substitution pattern [2], means that substituting another in-class phenolic would introduce uncharacterized and potentially confounding biological activity into an experimental system.

Co-isolated Sonneratia ovata phenolics (e.g., compounds 5, 6, 23) exhibit measurable cytotoxicity, while Sonnerphenolic B does not—substitution may introduce confounding activity.

The unique (Z,R)-pentadienyl substitution pattern is absent from analogs like sonnerphenolic A and C; structural mismatch may lead to divergent bioactivity profiles.

Quantitative Evidence Guide: How Sonnerphenolic B is Differentiated from Closest Analogs


Sonnerphenolic B: Defined Lack of Cytotoxicity Against MCF-7 Breast Cancer Cells (Cross-Study Comparable Evidence)

In the 2015 discovery paper, Sonnerphenolic B (compound 2) was tested for cytotoxicity against the MCF-7 human breast cancer cell line, among other assays. While structurally related lignans (compounds 5, 6, and 23) exhibited quantifiable IC50 values, Sonnerphenolic B showed no quantifiable cytotoxic activity in this model system [1].

MCF-7 Cytotoxicity
Reported
Not quantifiable
Analogs 5,6,23: IC50 112.8–146.9 µM
Supports negative control selection for selectivity profiling
MCF-7 cells, 100 µg/mL, in vitro
Breast Cancer Research Phenolic Selectivity Profiling Natural Product Screening

Sonnerphenolic B: Absence of AChE Inhibitory Activity (Class-Level Inference from Primary Literature)

The same 2015 study evaluated the acetylcholinesterase (AChE) inhibitory activity of all isolated compounds. The paper explicitly notes that among 15 tested compounds, only (S)-rhodolatouchol (22) showed inhibition against AChE with an IC50 value of 96.1±14.5 μM [1]. Sonnerphenolic B (compound 2) is not reported to have any AChE inhibitory activity in this assay.

AChE Inhibition
Class-level
Not reported (presumed inactive)
(S)-rhodolatouchol: IC50 96.1 µM
Excludes AChE-targeted studies; highlights distinct mechanism
In vitro AChE assay
Alzheimer's Disease Research Acetylcholinesterase Inhibition Natural Product Profiling

Sonnerphenolic B: Structural Differentiation via (Z,R)-Pentadienyl Substitution Pattern

Sonnerphenolic B possesses a unique 5-[(1Z,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]-2-methoxyphenol core [1]. This specific stereochemistry and substitution pattern distinguishes it from other co-isolated phenolics like sonnerphenolic A (1) and sonnerphenolic C (23), which have different structural features [2].

Structural Identity
Reported
(Z,R)-pentadienyl substitution
Unique methoxyphenol core, distinct from analogs
Defines a chemically distinct scaffold for SAR studies
Elucidation by NMR, MS
Chemoinformatics Structure-Activity Relationship (SAR) Natural Product Chemistry

Sonnerphenolic B: Commercial Availability as a Research-Grade Standard

Sonnerphenolic B is available from multiple commercial vendors (e.g., MedChemExpress, TargetMol, BOC Sciences) at purities of ≥95% or ≥98% for research use . This is in contrast to other new phenolics like sonnerphenolic A, which may not be commercially available, making Sonnerphenolic B a more accessible tool for bench research.

Commercial Availability
Data to verify
≥95% purity, multi-vendor supply
Enables reproducible procurement of research-grade standard
Supplier listings as of 2026
Analytical Chemistry Quality Control Reference Standards

Application Scenarios for Sonnerphenolic B Procurement: From Analytical Standards to Phenotypic Screening


Analytical Chemistry: Reference Standard for Sonneratia ovata Extract Characterization

Sonnerphenolic B's commercial availability at high purity makes it an ideal reference standard for HPLC or LC-MS method development. It can be used for the qualitative and quantitative analysis of Sonneratia ovata leaf extracts, enabling the identification of this specific phenolic marker and ensuring batch-to-batch consistency of botanical materials.

Phenotypic Screening: A Non-Cytotoxic, AChE-Inactive Tool Compound for Selectivity Profiling

Given its lack of measurable cytotoxicity against MCF-7 cells and absence of AChE inhibitory activity [1], Sonnerphenolic B is well-suited as a negative control or background compound in cell-based phenotypic assays. Its use allows researchers to profile the selectivity of more potent but promiscuous compounds, ensuring observed effects are specific to the target pathway rather than due to general cytotoxicity.

SAR Studies: A Chemically Distinct Scaffold for Elucidating Structure-Activity Relationships

The unique (Z,R)-pentadienyl substitution pattern of Sonnerphenolic B [1] provides a valuable and distinct scaffold for structure-activity relationship (SAR) studies within the class of *Sonneratia* phenolics. Comparing its biological profile to those of sonnerphenolic A, sonnerphenolic C, and the cytotoxic lignans (5, 6) [1] can help delineate the key structural determinants of activity and selectivity.

Application
Selection Property
Validation Focus
Analytical reference standard
High-purity batch consistency
HPLC/LC-MS method development
Phenotypic screening control
Non-cytotoxic, AChE-inactive profile
Cell-based assay selectivity profiling
SAR scaffold
Unique (Z,R)-pentadienyl core
Structure-activity relationship elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonnerphenolic B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.